N-(2-bromo-4,5-dimethylphenyl)-2-[4-[(Z)-2-(5-nitro-2,4-dioxo-1H-pyrimidin-6-yl)ethenyl]phenoxy]acetamide
Description
N-(2-bromo-4,5-dimethylphenyl)-2-[4-[(Z)-2-(5-nitro-2,4-dioxo-1H-pyrimidin-6-yl)ethenyl]phenoxy]acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a brominated aromatic ring, a nitro-substituted pyrimidine, and an acetamide group, making it a subject of interest for researchers in chemistry, biology, and medicine.
Properties
IUPAC Name |
N-(2-bromo-4,5-dimethylphenyl)-2-[4-[(Z)-2-(5-nitro-2,4-dioxo-1H-pyrimidin-6-yl)ethenyl]phenoxy]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19BrN4O6/c1-12-9-16(23)18(10-13(12)2)24-19(28)11-33-15-6-3-14(4-7-15)5-8-17-20(27(31)32)21(29)26-22(30)25-17/h3-10H,11H2,1-2H3,(H,24,28)(H2,25,26,29,30)/b8-5- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBSXJCVCVDBWRT-YVMONPNESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)Br)NC(=O)COC2=CC=C(C=C2)C=CC3=C(C(=O)NC(=O)N3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1C)Br)NC(=O)COC2=CC=C(C=C2)/C=C\C3=C(C(=O)NC(=O)N3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19BrN4O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
515.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(2-bromo-4,5-dimethylphenyl)-2-[4-[(Z)-2-(5-nitro-2,4-dioxo-1H-pyrimidin-6-yl)ethenyl]phenoxy]acetamide typically involves multiple steps, including bromination, nitration, and acetamidation reactions. The synthetic route may start with the bromination of 4,5-dimethylphenyl to introduce the bromine atom. This is followed by the nitration of the pyrimidine ring to introduce the nitro group. The final step involves the coupling of the brominated aromatic ring with the nitro-substituted pyrimidine through an acetamide linkage. Industrial production methods may involve optimizing reaction conditions such as temperature, solvent, and catalysts to achieve high yields and purity.
Chemical Reactions Analysis
N-(2-bromo-4,5-dimethylphenyl)-2-[4-[(Z)-2-(5-nitro-2,4-dioxo-1H-pyrimidin-6-yl)ethenyl]phenoxy]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the nitro group to an amino group.
Substitution: The bromine atom in the aromatic ring can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium cyanide.
Scientific Research Applications
N-(2-bromo-4,5-dimethylphenyl)-2-[4-[(Z)-2-(5-nitro-2,4-dioxo-1H-pyrimidin-6-yl)ethenyl]phenoxy]acetamide has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis for the development of new materials and molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Researchers investigate its potential as a therapeutic agent for various diseases due to its unique chemical structure.
Industry: The compound may be used in the development of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of N-(2-bromo-4,5-dimethylphenyl)-2-[4-[(Z)-2-(5-nitro-2,4-dioxo-1H-pyrimidin-6-yl)ethenyl]phenoxy]acetamide involves its interaction with specific molecular targets and pathways. The nitro group in the pyrimidine ring may play a crucial role in its biological activity by undergoing bioreduction to form reactive intermediates that can interact with cellular components. The brominated aromatic ring and acetamide linkage may also contribute to its binding affinity and specificity towards target proteins or enzymes.
Comparison with Similar Compounds
N-(2-bromo-4,5-dimethylphenyl)-2-[4-[(Z)-2-(5-nitro-2,4-dioxo-1H-pyrimidin-6-yl)ethenyl]phenoxy]acetamide can be compared with similar compounds such as:
N-(4-bromo-phenyl)-3,5-dinitro-benzamide: This compound features a similar brominated aromatic ring and nitro groups but lacks the acetamide linkage and pyrimidine ring.
N-(4-bromo-3-methylphenyl)-3,5-dinitrobenzamide: This compound has a similar structure but includes a methyl group on the aromatic ring and lacks the acetamide linkage and pyrimidine ring.
The uniqueness of this compound lies in its combination of a brominated aromatic ring, nitro-substituted pyrimidine, and acetamide linkage, which may confer distinct chemical and biological properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
